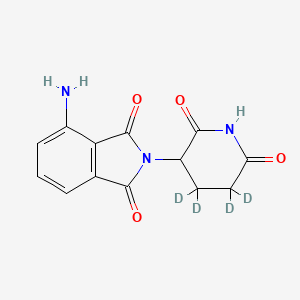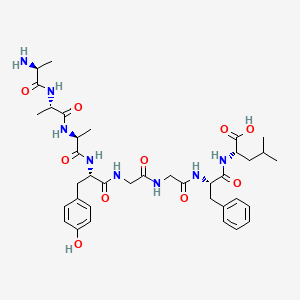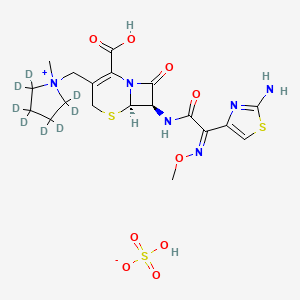![molecular formula C26H30O15 B12393271 1-O-[beta-D-Xylopyranosyl-(1-6)-beta-D-glucopyranosyl]-8-hydroxy-3,7-dimethoxyxanthone](/img/structure/B12393271.png)
1-O-[beta-D-Xylopyranosyl-(1-6)-beta-D-glucopyranosyl]-8-hydroxy-3,7-dimethoxyxanthone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
A-Glucosidase-IN-24 is a compound known for its inhibitory effects on the enzyme alpha-glucosidase. Alpha-glucosidase is an enzyme located in the brush border of the small intestine that catalyzes the hydrolysis of terminal, non-reducing alpha-D-glucose residues .
Métodos De Preparación
The preparation of A-Glucosidase-IN-24 involves several synthetic routes. One common method includes the use of enzymatic hydrolysis, microbial fermentation, and chemical synthesis . Chemical synthesis, although costly and potentially environmentally harmful, allows for the creation of peptide chains with specific structures and sequences . Industrial production methods often focus on optimizing these processes to increase yield and reduce costs.
Análisis De Reacciones Químicas
A-Glucosidase-IN-24 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used . For example, the hydrolysis of terminal non-reducing alpha-D-glucose residues releases alpha-D-glucose .
Aplicaciones Científicas De Investigación
A-Glucosidase-IN-24 has a wide range of scientific research applications. In chemistry, it is used to study enzyme inhibition and reaction mechanisms. In biology and medicine, it is explored for its potential in managing diabetes by inhibiting alpha-glucosidase, thereby regulating blood glucose levels . Additionally, it has applications in the food industry, where it is used to enhance the nutritional value of food products through fermentation processes .
Mecanismo De Acción
The mechanism of action of A-Glucosidase-IN-24 involves the inhibition of the alpha-glucosidase enzyme. This enzyme is responsible for breaking down carbohydrates into glucose, which is then absorbed into the bloodstream . By inhibiting this enzyme, A-Glucosidase-IN-24 slows down the digestion and absorption of carbohydrates, leading to a more gradual increase in blood glucose levels . This mechanism is particularly beneficial for managing postprandial blood sugar levels in individuals with diabetes .
Comparación Con Compuestos Similares
A-Glucosidase-IN-24 is unique compared to other alpha-glucosidase inhibitors such as acarbose, miglitol, and voglibose . While these inhibitors also target the alpha-glucosidase enzyme, A-Glucosidase-IN-24 may offer different efficacy and side effect profiles. For instance, acarbose is a pseudo-tetrasaccharide, whereas A-Glucosidase-IN-24 may have a different molecular structure that influences its interaction with the enzyme . Other similar compounds include Taxumariene F, Akebonoic acid, Morusin, Rhaponticin, Procyanidin A2, Alaternin, Mulberrofuran K, and Psoralidin .
Propiedades
Fórmula molecular |
C26H30O15 |
|---|---|
Peso molecular |
582.5 g/mol |
Nombre IUPAC |
1-hydroxy-2,6-dimethoxy-8-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxan-2-yl]oxyxanthen-9-one |
InChI |
InChI=1S/C26H30O15/c1-35-9-5-13-16(21(31)17-11(39-13)3-4-12(36-2)19(17)29)14(6-9)40-26-24(34)22(32)20(30)15(41-26)8-38-25-23(33)18(28)10(27)7-37-25/h3-6,10,15,18,20,22-30,32-34H,7-8H2,1-2H3/t10-,15-,18+,20-,22+,23-,24-,25+,26-/m1/s1 |
Clave InChI |
NNYKTKDAAWADQG-HBSGFRINSA-N |
SMILES isomérico |
COC1=C(C2=C(C=C1)OC3=C(C2=O)C(=CC(=C3)OC)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO[C@H]5[C@@H]([C@H]([C@@H](CO5)O)O)O)O)O)O)O |
SMILES canónico |
COC1=C(C2=C(C=C1)OC3=C(C2=O)C(=CC(=C3)OC)OC4C(C(C(C(O4)COC5C(C(C(CO5)O)O)O)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


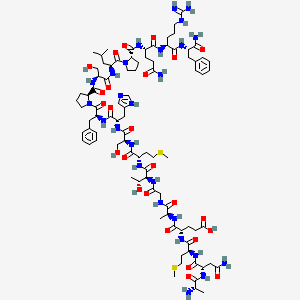

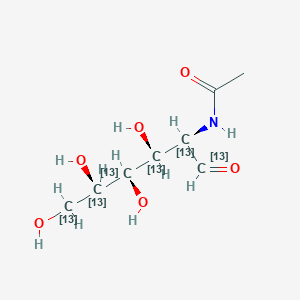

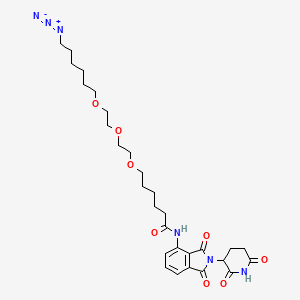

![7-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-(4-methoxyphenyl)chromen-4-one](/img/structure/B12393242.png)

![1-[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carboxamide](/img/structure/B12393249.png)
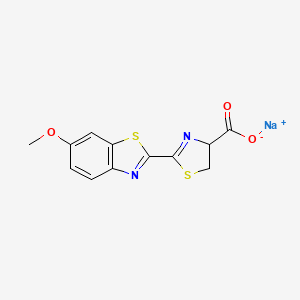
![7-[(E)-7-hydroxy-3,7-dimethyl-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoct-2-enoxy]chromen-2-one](/img/structure/B12393257.png)
